molecular formula C16H16O3 B2517920 Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate CAS No. 501031-62-5

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate

Cat. No.: B2517920
CAS No.: 501031-62-5
M. Wt: 256.301
InChI Key: DLLJYRFYTBGGEX-UHFFFAOYSA-N
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Description

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methyl ester group, a hydroxyphenyl group, and a phenylpropanoate moiety. It is often used as a synthetic intermediate in the preparation of various pharmaceuticals and other bioactive compounds.

Mechanism of Action

Target of Action

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate is a root exudate that functions as a nitrification inhibitor . Its primary target is the Macrophage migration inhibitory factor . This factor plays a crucial role in immune responses and inflammation, and it is involved in cell cycle regulation and apoptosis .

Mode of Action

The compound interacts with its targets by inhibiting the function of the Macrophage migration inhibitory factor . This interaction results in changes in the immune response and inflammation processes .

Biochemical Pathways

This compound affects the auxin biosynthesis pathway . It induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors . This results in changes in plant growth and development .

Pharmacokinetics

It is known that the compound is a small molecule .

Result of Action

The action of this compound results in the modulation of the root system architecture (RSA) by inhibiting primary root elongation and promoting lateral root formation . It also significantly induces the accumulation of glucosinolates in roots , suggesting the diverse functions of this compound in modulating plant growth, development, and stress tolerance .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s inhibitory effect on nitrification was found to be highest at 1000 mg kg -1, moderate at 500 mg kg -1, and the smallest at 100 mg kg -1 . This suggests that the compound’s action, efficacy, and stability can be influenced by its concentration in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate typically involves the esterification of 3-(4-hydroxyphenyl)-2-phenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(4-hydroxyphenyl)-2-phenylpropanoic acid+methanolacid catalystMethyl 3-(4-hydroxyphenyl)-2-phenylpropanoate+water\text{3-(4-hydroxyphenyl)-2-phenylpropanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(4-hydroxyphenyl)-2-phenylpropanoic acid+methanolacid catalyst​Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(4-oxophenyl)-2-phenylpropanoate.

    Reduction: Formation of 3-(4-hydroxyphenyl)-2-phenylpropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate has several scientific research applications:

Comparison with Similar Compounds

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12/h2-10,15,17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLJYRFYTBGGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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